molecular formula C16H22BrNO4 B8096441 N-Boc-3-bromo-L-phenylalanine ethyl ester

N-Boc-3-bromo-L-phenylalanine ethyl ester

Cat. No.: B8096441
M. Wt: 372.25 g/mol
InChI Key: ZTVUZOMRSCWUOP-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-3-bromo-L-phenylalanine ethyl ester is a derivative of L-phenylalanine, an essential amino acid. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, a bromine atom on the phenyl ring, and an ethyl ester group on the carboxyl group. These modifications make it a valuable intermediate in organic synthesis, particularly in the field of peptide chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-3-bromo-L-phenylalanine ethyl ester typically involves multiple steps:

    Protection of the Amino Group: The amino group of L-phenylalanine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or potassium carbonate. This step forms N-Boc-L-phenylalanine.

    Bromination: The phenyl ring is brominated using a brominating agent like bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Esterification: The carboxyl group is esterified using ethanol and a catalyst such as sulfuric acid or hydrochloric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Boc-3-bromo-L-phenylalanine ethyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride, potassium carbonate).

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Substitution: Various substituted phenylalanine derivatives.

    Deprotection: 3-bromo-L-phenylalanine ethyl ester.

    Hydrolysis: N-Boc-3-bromo-L-phenylalanine.

Scientific Research Applications

N-Boc-3-bromo-L-phenylalanine ethyl ester is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and peptides.

    Biology: It is used in the study of enzyme-substrate interactions and protein engineering.

    Medicine: It acts as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Industry: It is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of N-Boc-3-bromo-L-phenylalanine ethyl ester involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. The bromine atom and ethyl ester group provide sites for further functionalization, enabling the synthesis of diverse compounds. The compound’s effects are primarily exerted through its participation in chemical transformations rather than direct biological activity.

Comparison with Similar Compounds

N-Boc-3-bromo-L-phenylalanine ethyl ester can be compared with other Boc-protected amino acids and their derivatives:

    N-Boc-L-phenylalanine: Lacks the bromine atom and ethyl ester group, making it less versatile for certain synthetic applications.

    N-Boc-3-chloro-L-phenylalanine ethyl ester: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    N-Boc-3-bromo-D-phenylalanine ethyl ester: The D-enantiomer of the compound, which may have different biological and chemical properties.

Conclusion

This compound is a valuable compound in organic synthesis, offering versatility and functionality for various applications in chemistry, biology, medicine, and industry. Its unique structure allows for diverse chemical transformations, making it an essential intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

ethyl (2S)-3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO4/c1-5-21-14(19)13(18-15(20)22-16(2,3)4)10-11-7-6-8-12(17)9-11/h6-9,13H,5,10H2,1-4H3,(H,18,20)/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVUZOMRSCWUOP-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=CC=C1)Br)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC(=CC=C1)Br)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.